molecular formula C5H9NO2S B153577 Thiomorpholine-3-carboxylic acid CAS No. 20960-92-3

Thiomorpholine-3-carboxylic acid

Cat. No.: B153577
CAS No.: 20960-92-3
M. Wt: 161.18 g/mol
InChI Key: JOKIQGQOKXGHDV-UHFFFAOYSA-N
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Description

It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the polymer-supported synthesis of 1,4-oxazine-3-carboxylic acid derivatives can be adapted for this compound . The reaction typically involves the use of immobilized amino acids as starting materials, followed by cyclization under specific conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a Bronsted acid, donating a proton to a base .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of sulfur-containing compounds and as an intermediate for more complex molecules.

    Medicine: Research into this compound derivatives has potential implications for drug development, particularly in the design of novel ligands for metal coordination chemistry.

    Industry: It is used to investigate the stability and reactivity of thiomorpholine derivatives under various chemical conditions.

Comparison with Similar Compounds

    Morpholine: A similar compound with an oxygen atom instead of sulfur. It is widely used in organic synthesis and as a solvent.

    Piperazine: Another related compound with two nitrogen atoms in the ring. It is commonly used in pharmaceuticals and as an intermediate in chemical synthesis.

Uniqueness: Thiomorpholine-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKIQGQOKXGHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943255
Record name Thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiomorpholine 3-carboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20960-92-3
Record name 3-Thiomorpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20960-92-3
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Record name Thiomorpholine-3-carboxylic acid
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Record name Thiomorpholine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine-3-carboxylic acid
Customer
Q & A

Q1: How is thiomorpholine-3-carboxylic acid synthesized?

A1: this compound derivatives can be synthesized using a polymer-supported approach. This involves using immobilized Fmoc-Cys(Trt)-OH on a resin, followed by a series of reactions and a final cleavage step using trifluoroacetic acid and triethylsilane. This method allows for the stereoselective formation of the desired compound [].

Q2: What is the stereochemistry of this compound synthesized using the method described in []?

A2: The inclusion of triethylsilane in the cleavage cocktail leads to the stereoselective formation of a specific configuration at the newly formed stereocenter. Additionally, the synthesis results in the formation of stable N-acylmorpholine rotamers [].

Q3: Has this compound been identified in biological samples?

A3: Yes, this compound (TMA) has been identified in normal human urine []. Additionally, 1,4-thiomorpholine-3,5-dicarboxylic acid, a related compound, has also been detected in mammals [].

Q4: How is this compound related to the metabolism of ketimines?

A4: this compound is a product of the enzymatic reduction of S-(2-aminoethyl)-L-cysteine ketimine. This ketimine is formed through the deamination of S-aminoethyl-L-cysteine, a sulfur-containing amino acid, by a transaminase enzyme. The reduction of the ketimine is catalyzed by an NAD(P)H-dependent reductase, yielding this compound [].

Q5: Are there any known applications of this compound derivatives in medicinal chemistry?

A5: Yes, a this compound derivative, 3(S)-2,2-dimethyl-4[4-pyridin-4-yloxy-benzenesulfonyl]-thiomorpholine-3-carboxylic acid hydroxamate (AG3340), has been investigated for its potential in treating Type 1 Diabetes. This compound acts as an inhibitor of MT1-MMP (membrane-tethered type-1 matrix metalloproteinase), an enzyme involved in the proteolysis of CD44 on T cells. This inhibition impacted T cell migration and homing to pancreatic islets, ultimately delaying the onset of diabetes in a mouse model [].

Q6: How can this compound and related compounds be analyzed in biological samples?

A6: A method using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization has been developed to simultaneously determine cystathionine, lanthionine, S-(2-aminoethyl)-L-cysteine, and their cyclic compounds, including 1,4-thiomorpholine-3,5-dicarboxylic acid and 1,4-thiomorpholine-3-carboxylic acid, in urine samples. This method involves an ion-exchange treatment step and has been demonstrated to be effective for quantifying these compounds in both healthy individuals and patients with cystathioninuria [].

Q7: What is the potential relationship between taurine derivatives and this compound?

A7: There might be unexplored relationships between taurine derivatives and products of ketimine metabolism, including this compound. This area warrants further investigation to uncover any potential connections [].

Q8: What is known about the autoxidation of S-aminoethyl-cysteine ketimine?

A8: Research indicates that the main product of S-aminoethyl-cysteine ketimine autoxidation is its corresponding sulfoxide derivative [].

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